Vofopitant Exhibits Higher Binding Affinity for Human NK1 Receptors Compared to Aprepitant
In a direct comparison using in vitro radioligand binding assays, vofopitant (GR205171) demonstrates a higher affinity for the human NK1 receptor than the clinically approved antagonist aprepitant. Vofopitant displaced [3H]-substance P binding to human NK1 receptors expressed in CHO cells with a Ki of 0.0251 nM [1]. Under comparable assay conditions, aprepitant exhibited a Ki of 0.090 nM for the human NK1 receptor [2].
| Evidence Dimension | Binding Affinity (Ki) to human NK1 receptor |
|---|---|
| Target Compound Data | 0.0251 nM |
| Comparator Or Baseline | Aprepitant: 0.090 nM |
| Quantified Difference | Vofopitant has approximately 3.6-fold higher affinity. |
| Conditions | Inhibition of [3H]-substance P binding to human NK1 receptor expressed in Chinese hamster ovary (CHO) cells. |
Why This Matters
This quantifiable higher in vitro potency makes vofopitant a valuable tool compound for studying NK1 receptor pharmacology where maximal receptor engagement is desired, though this did not translate to clinical efficacy.
- [1] BindingDB BDBM50408664. Ki: 0.0251nM for inhibition of [3H]-substance P binding to human NK1 receptor expressed in CHO cells. View Source
- [2] Giardina GA, Gagliardi S, Martinelli M. Antagonists at the neurokinin receptors--recent patent literature. IDrugs. 2003 Aug;6(8):758-72. (Aprepitant exhibited picomolar binding affinity for the NK1 receptor, Ki = 0.090 nM). View Source
